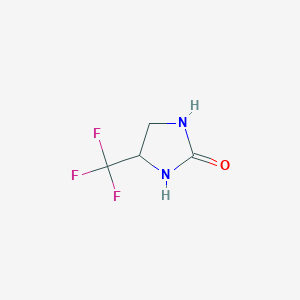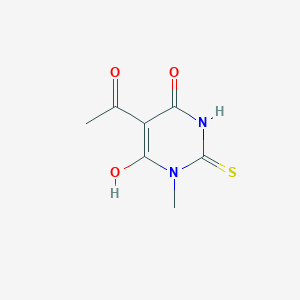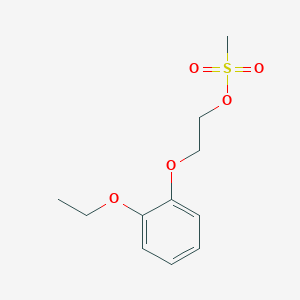
4-(Trifluoromethyl)imidazolidin-2-one
Overview
Description
4-(Trifluoromethyl)imidazolidin-2-one is a fluorine-containing heterocyclic compound. It is characterized by the presence of a trifluoromethyl group attached to the imidazolidin-2-one ring.
Mechanism of Action
Target of Action
It’s known that imidazolidin-2-ones and their analogues are omnipresent structural motifs of pharmaceuticals, natural products, chiral auxiliaries, and intermediates in organic syntheses . They may have practical applications as insecticides, plant growth regulators, fungicides, and antibacterials .
Mode of Action
The synthesis of this compound involves the reactions of perfluorodiacetyl with urea, n,n’-dimethyl- and n,n’-diethylureas . The reaction of 4,5-dihydroxy-4,5-bis (trifluoromethyl)imidazolidin-2-one with urea gave 1,5-bis- (trifluoro-methyl)-2,4,6,8-tetraazobicyclo [3.3.0]octane-3,7-dione .
Biochemical Pathways
The formation of imidazolidin-2-ones from 1,2-diamines and co2 was efficiently achieved using tetramethylphenylguanidine (phtmg) as the basic promoter (1-2 equiv) in the presence of diphenylphosphoryl azide (dppa) as the dehydrative activator (1-12 equiv), in either MeCN or CH2Cl2 as the solvent at −40 °C to room temperature .
Result of Action
The reaction of 4,5-dihydroxy-4,5-bis(trifluoromethyl)imidazolidin-2-one with urea gave 1,5-bis-(trifluoro-methyl)-2,4,6,8-tetraazobicyclo[330]octane-3,7-dione .
Action Environment
The synthesis of this compound involves reactions in a variety of solvents and temperatures , suggesting that these factors may influence its action and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Trifluoromethyl)imidazolidin-2-one typically involves the reaction of perfluorodiacetyl with urea or substituted ureas. The reaction conditions often include the use of solvents such as aqueous dioxane and elevated temperatures to facilitate the formation of the desired product . For example, the reaction of perfluorodiacetyl with N,N’-dimethylurea or N,N’-diethylurea produces the cis and trans isomers of 4,5-dihydroxy-4,5-bis(trifluoromethyl)imidazolidin-2-ones in yields ranging from 60% to 90% .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-(Trifluoromethyl)imidazolidin-2-one undergoes various chemical reactions, including:
Condensation Reactions: It reacts with thiourea and ammonium thiocyanate in dipolar aprotic solvents at elevated temperatures to form thioglycolurils, thioxoimidazothiazolones, and oxoimidazothiazolones.
Substitution Reactions: The compound can participate in substitution reactions, particularly involving the trifluoromethyl group.
Common Reagents and Conditions: Common reagents used in reactions with this compound include urea, thiourea, and various substituted ureas. Reaction conditions often involve the use of solvents like dimethylacetamide and elevated temperatures to drive the reactions to completion .
Major Products: The major products formed from these reactions include various substituted imidazolidin-2-ones, glycolurils, and hydantoins, depending on the specific reagents and conditions used .
Scientific Research Applications
4-(Trifluoromethyl)imidazolidin-2-one has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 4,5-Dihydroxy-4,5-bis(trifluoromethyl)imidazolidin-2-one
- 5-Hydroxy-1,3-dimethyl-5-trifluoromethylimidazolidine-2,4-dione
- 1,5-Bis(trifluoromethyl)-2,4,6,8-tetraazobicyclo[3.3.0]octane-3,7-dione
Comparison: 4-(Trifluoromethyl)imidazolidin-2-one is unique due to its specific trifluoromethyl substitution, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability.
Properties
IUPAC Name |
4-(trifluoromethyl)imidazolidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F3N2O/c5-4(6,7)2-1-8-3(10)9-2/h2H,1H2,(H2,8,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBVKRAICTVOHIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)N1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Ethyl 3-[(3-methoxypropyl)amino]propanoate](/img/structure/B3108906.png)








![2-{[(tert-Butoxy)carbonyl]amino}-4-cyclohexylbutanoic acid](/img/structure/B3108966.png)
